2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide
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Overview
Description
2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide is a complex organic compound featuring a benzothiophene core, a morpholine ring, and a benzenecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an alkyne under palladium-catalyzed conditions.
Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the benzothiophene intermediate with morpholine in the presence of a base such as potassium carbonate.
Attachment of the Benzenecarbothioamide Group: The final step involves the formation of the benzenecarbothioamide group through a coupling reaction with 2-methylbenzenecarbothioamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiophene core, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-1-benzothiophen-2-yl]benzenecarbothioamide: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.
2-methyl-N-[3-(piperidin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacological profile.
2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]benzenecarbothioamide: Features a benzofuran core, which may influence its chemical properties and applications.
Uniqueness
The unique combination of a benzothiophene core, morpholine ring, and benzenecarbothioamide group in 2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide sets it apart from similar compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2OS3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide |
InChI |
InChI=1S/C21H24N2OS3/c1-14-6-2-3-7-15(14)19(25)22-20-18(16-8-4-5-9-17(16)27-20)21(26)23-10-12-24-13-11-23/h2-3,6-7H,4-5,8-13H2,1H3,(H,22,25) |
InChI Key |
XHRXBORNMLMLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)NC2=C(C3=C(S2)CCCC3)C(=S)N4CCOCC4 |
Origin of Product |
United States |
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